N-Propylnorapomorphine is a chemical compound recognized for its selectivity as a dopamine D2 receptor agonist. This compound is significant in neuroscience due to its potential applications in studying dopamine receptor dynamics and its implications in various neurological disorders. N-Propylnorapomorphine is derived from norapomorphine, which is itself a derivative of apomorphine, a well-known dopamine agonist. Understanding the properties and behaviors of N-Propylnorapomorphine can provide insights into dopaminergic signaling and its therapeutic possibilities.
N-Propylnorapomorphine belongs to the class of compounds known as aporphines, which are characterized by their complex bicyclic structure. It is classified as a selective dopamine D2 receptor agonist, making it valuable for research in pharmacology and neuroscience. The compound has been synthesized for various studies aimed at understanding its binding affinity and functional activity at dopamine receptors .
The synthesis of N-Propylnorapomorphine has been explored through several methods, often focusing on modifying existing compounds to enhance selectivity and potency. One notable method involves the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by N-demethylation and N-alkylation processes. This sequence leads to the formation of the desired apocodeine derivative, which can then be further modified to yield N-Propylnorapomorphine .
Another approach includes the use of radiolabeling techniques for imaging studies. For instance, one-pot synthesis methods have been developed using [11C]propionyl chloride in reactions with norapomorphine, followed by reductions to create radiolabeled versions of N-Propylnorapomorphine for positron emission tomography (PET) studies .
The molecular structure of N-Propylnorapomorphine can be described by its complex bicyclic framework, typical of aporphines. The compound's structural formula includes multiple hydroxyl groups and an alkyl chain that contributes to its activity at dopamine receptors. The specific stereochemistry of N-Propylnorapomorphine is crucial for its binding affinity and pharmacological effects.
N-Propylnorapomorphine undergoes various chemical reactions that can affect its activity and stability. Key reactions include:
These reactions are typically performed under controlled conditions to optimize yield and purity .
N-Propylnorapomorphine acts primarily as an agonist at dopamine D2 receptors. Its mechanism involves binding to these receptors, mimicking the action of endogenous dopamine. This binding can lead to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal excitability.
Studies have shown that N-Propylnorapomorphine exhibits a high binding affinity for D2 receptors, which is critical for its efficacy in both therapeutic applications and research settings . Quantitative analyses using PET imaging have provided insights into its pharmacokinetics and receptor occupancy in vivo, highlighting its potential for studying dopaminergic function in humans .
N-Propylnorapomorphine displays several important physical and chemical properties:
These properties influence how N-Propylnorapomorphine is used in laboratory settings, particularly concerning formulation for biological assays or imaging studies .
N-Propylnorapomorphine has several applications in scientific research:
N-Propylnorapomorphine (NPA), chemically designated as (6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, belongs to the aporphine class of alkaloids. Its molecular framework consists of a tetracyclic structure featuring a dibenzoquinoline core with phenolic hydroxyl groups at positions C10 and C11, essential for dopamine receptor interactions [1] [7]. The absolute configuration at the 6a chiral center is S, conferring stereoselective affinity for dopamine receptors. This stereochemistry is critical, as the R enantiomer exhibits markedly reduced dopaminergic activity. The N-propyl substituent replaces the N-methyl group of apomorphine, enhancing dopamine D₂ receptor selectivity and binding affinity [6] [9]. The molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol [1] [7].
Table 1: Atomic Composition and Stereochemical Features of N-Propylnorapomorphine
Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₁NO₂ |
Molar Mass | 295.38 g/mol |
Chiral Centers | 6a (S-configuration) |
Key Functional Groups | Phenolic hydroxyls (C10, C11), tertiary amine (N6), tetracyclic aporphine core |
Canonical SMILES | CCCN1CCC2=CC=CC3=C2C1CC4=C3C(=C(C=C4)O)O |
InChI Key | BTGAJCKRXPNBFI-UHFFFAOYSA-N |
NPA exhibits a density of 1.2 g/cm³ and a boiling point range of 446–536°C, reflecting its polycyclic aromatic structure [1]. The compound possesses a topological polar surface area of 43.7 Ų, indicative of moderate polarity. It contains two hydrogen bond donors (phenolic OH groups) and one hydrogen bond acceptor (tertiary amine), contributing to its solubility profile [7]. Experimental data suggest limited aqueous solubility due to hydrophobic aromatic domains, though the phenolic groups permit solubility in polar organic solvents (e.g., dimethyl sulfoxide or ethanol). The octanol-water partition coefficient (XLogP) is 3.64, signifying moderate lipophilicity, which facilitates blood-brain barrier penetration [7] [9].
Table 2: Experimental Physicochemical Parameters of N-Propylnorapomorphine
Property | Value | Method/Notes |
---|---|---|
Density | 1.2 g/cm³ | Predicted/experimental |
Boiling Point | 446–536°C | Range due to decomposition |
LogP (XLogP) | 3.64 | Computed partition coefficient |
Hydrogen Bond Donors | 2 | Phenolic hydroxyl groups |
Hydrogen Bond Acceptors | 1 | Tertiary amine nitrogen |
Rotatable Bonds | 2 | N-propyl chain flexibility |
Polar Surface Area | 43.7 Ų | Topological calculation |
To overcome first-pass metabolism and enhance oral bioavailability, the prodrug (-)-10,11-methylenedioxy-N-propylnoraporphine was developed. This derivative replaces the C10 and C11 phenolic hydroxyls with a methylenedioxy bridge, reducing oxidative metabolism and improving metabolic stability [5] [9]. Synthesis involves electrophilic substitution on norapomorphine using dibromomethane under basic conditions, followed by N-alkylation with propyl bromide. The methylenedioxy group remains stable in systemic circulation but undergoes enzymatic cleavage by esterases in the central nervous system, releasing active NPA. This modification prolongs the compound’s in vivo half-life and enables sustained dopaminergic effects, making it suitable for chronic neurological applications [5] [9].
Table 3: Comparative Properties of NPA and Its Methylenedioxy Prodrug
Property | N-Propylnorapomorphine | 10,11-Methylenedioxy Prodrug |
---|---|---|
Bioavailability | Low (extensive first-pass) | High (protected from metabolism) |
Key Modification | None | Methylenedioxy bridge at C10-C11 |
Metabolic Stability | Low | High |
Therapeutic Duration | Short | Prolonged |
Carbon-11-labeled NPA ((-)-N-[¹¹C]Propylnorapomorphine) serves as a positron emission tomography (PET) tracer for quantifying high-affinity dopamine D₂/D₃ receptors in vivo. Its synthesis involves a two-step process: [2] [3]
PET Imaging Applications:
Radiotracer Comparison:Despite efforts to develop alternatives like 2-chloro-[¹¹C]NPA, the parent [¹¹C]NPA remains superior due to higher striatal uptake (standardized uptake value = 1.37 vs. 0.72 for 2-chloro derivative) and optimal kinetics [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8